molecular formula C10H12N2O B1326644 (4,5-dimethyl-1H-benzimidazol-2-yl)methanol CAS No. 915921-59-4

(4,5-dimethyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B1326644
CAS No.: 915921-59-4
M. Wt: 176.21 g/mol
InChI Key: DXIFJQQSMWQYTC-UHFFFAOYSA-N
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Description

(4,5-dimethyl-1H-benzimidazol-2-yl)methanol is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

DNA Interaction and Cellular Staining

Benzimidazole derivatives, such as Hoechst 33258, which contain structural motifs similar to (4,5-dimethyl-1H-benzimidazol-2-yl)methanol, are known for their strong binding to the minor groove of double-stranded B-DNA, specifically to AT-rich sequences. This property makes them valuable tools in cellular biology for DNA staining, facilitating the visualization of cellular and chromosomal structures in plant cell biology, flow cytometry, and chromosome analysis. These applications underscore the potential utility of related benzimidazole compounds in research settings for molecular biology studies (Issar & Kakkar, 2013).

Catalysis and Chemical Synthesis

Research on methanol and its derivatives, including those related to benzimidazole, has significant implications in catalysis and chemical synthesis. For instance, methanol is used as a starting material in the synthesis of dimethyl ether (DME), a clean fuel and chemical feedstock. Studies on heterogeneous catalysts for the dehydration of methanol to DME reveal the development of advanced materials that can efficiently catalyze this process, demonstrating the role of methanol-based compounds in energy and chemical industries (Bateni & Able, 2018).

Pharmaceutical Applications

Benzimidazole derivatives are widely recognized for their diverse biological activities, which include antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS activities. The structural diversity and pharmacological potential of benzimidazole compounds highlight the scope for the development of new therapeutic agents based on the benzimidazole scaffold. This suggests that derivatives of this compound could have potential applications in drug discovery and development (Babbar, Swikriti, & Arora, 2020).

Environmental Applications

The synthesis and application of methanol in processes such as CO2 capture and conversion into fuels are crucial in addressing environmental concerns. Nitrogen-doped porous polymers, including those derived from benzimidazole, show promise in CO2 sequestration, demonstrating the environmental applications of methanol and benzimidazole derivatives in mitigating climate change impacts and developing sustainable technologies (Mukhtar et al., 2020).

Safety and Hazards

Benzimidazole derivatives should be considered hazardous until further information becomes available . They should not be ingested, inhaled, or come in contact with eyes, skin, or clothing .

Future Directions

Benzimidazoles have become an important synthon in the development of new drugs . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted benzimidazoles is of strategic importance .

Biochemical Analysis

Biochemical Properties

(4,5-dimethyl-1H-benzimidazol-2-yl)methanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to bind to DNA grooves, exhibiting peroxide-mediated DNA-cleavage properties . It interacts with various enzymes, including those involved in oxidative stress responses and DNA repair mechanisms. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to exhibit cytotoxic activities against several cell lines, including HepG2 (liver cancer cells), DLD-1 (colorectal cancer cells), and MDA-MB-231 (breast cancer cells) . This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Properties

IUPAC Name

(4,5-dimethyl-1H-benzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-6-3-4-8-10(7(6)2)12-9(5-13)11-8/h3-4,13H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIFJQQSMWQYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649180
Record name (4,5-Dimethyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-59-4
Record name (4,5-Dimethyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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